![molecular formula C9H9N3O4S2 B2382990 [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid CAS No. 899718-18-4](/img/structure/B2382990.png)
[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid
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Overview
Description
“[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid” is a chemical compound with the CAS Number: 312591-21-2 . It has a molecular weight of 274.3 . Another variant of this compound with a methyl group attached to the amino group has the CAS RN ® : 899718-18-4 .
Molecular Structure Analysis
The InChI code for “[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid” is 1S/C8H8N3O4S2/c12-7 (13)4-9-17 (14,15)6-3-1-2-5-8 (6)11-16-10-5/h1-3,9,16H,4H2, (H,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid” has a molecular weight of 274.3 . The storage temperature for this compound is 28 C .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
2,1,3-Benzothiadiazole (BT) and its derivatives serve as crucial acceptor units in the development of photoluminescent compounds. In the context of OLEDs, BT-based materials are employed as electron-transporting layers. Their strong electron-withdrawing ability enhances the electronic properties of organic materials, leading to efficient light emission. Researchers have synthesized polymers, small molecules, and metal complexes containing BT cores for use in OLEDs .
Metal Coordination Chemistry
Functionalized 2,1,3-benzothiadiazoles exhibit intriguing properties in metal coordination chemistry. For instance, 4-amino-2,1,3-benzothiadiazole forms complexes with metal ions such as ZnCl2. These complexes play a role in crystal engineering of organic solids, providing insights into supramolecular assembly and crystal structures .
Safety and Hazards
properties
IUPAC Name |
2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-12(5-8(13)14)18(15,16)7-4-2-3-6-9(7)11-17-10-6/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYIFCHMRDAHGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid |
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